1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Overview
Description
1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclopentyl group, a mercapto group, a thienyl group, and a pyrido[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thienyl group: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the thienyl group to the core structure.
Addition of the cyclopentyl group: This can be done through alkylation reactions.
Incorporation of the mercapto group: This step may involve thiolation reactions to introduce the mercapto group.
Final modifications: Additional steps may be required to introduce the carboxylic acid group and other functional groups.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
1-CYCLOPENTYL-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thienyl-containing compounds: These compounds contain a thienyl group and may have similar reactivity and applications.
Mercapto-containing compounds: These compounds contain a mercapto group and may exhibit similar redox properties.
Properties
IUPAC Name |
1-cyclopentyl-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-15-13-10(16(22)23)8-11(12-6-3-7-25-12)18-14(13)20(17(24)19-15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,22,23)(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUGLIRDSNWVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(=O)O)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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